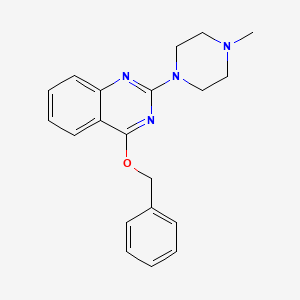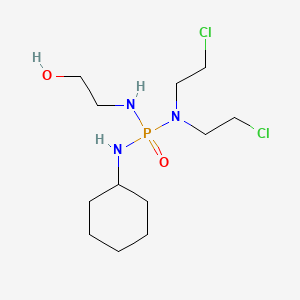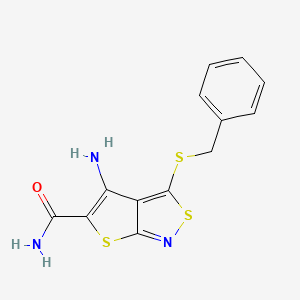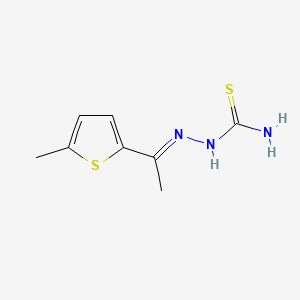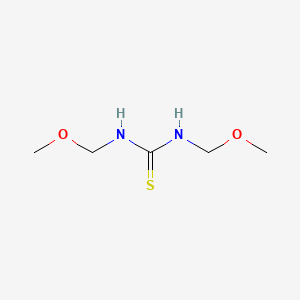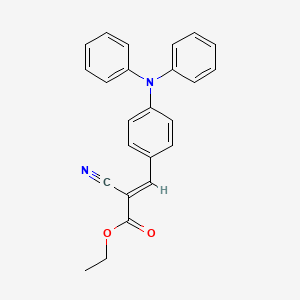
Ethyl p-(diphenylamino)benzylidinecyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl p-(diphenylamino)benzylidinecyanoacetate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethyl ester group, a diphenylamino group, and a cyanoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-(diphenylamino)benzylidinecyanoacetate typically involves the condensation of ethyl cyanoacetate with p-(diphenylamino)benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl p-(diphenylamino)benzylidinecyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacetates.
Applications De Recherche Scientifique
Ethyl p-(diphenylamino)benzylidinecyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl p-(diphenylamino)benzylidinecyanoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl p-(diphenylamino)benzylidinecyanoacetate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Lacks the diphenylamino group, making it less versatile in certain reactions.
p-(Diphenylamino)benzaldehyde: Lacks the cyanoacetate moiety, limiting its reactivity.
Ethyl p-(dimethylamino)benzylidinecyanoacetate: Similar structure but with a dimethylamino group instead of a diphenylamino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
42481-45-8 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H20N2O2/c1-2-28-24(27)20(18-25)17-19-13-15-23(16-14-19)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17H,2H2,1H3/b20-17+ |
Clé InChI |
WIEVWZIZTXQYAR-LVZFUZTISA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


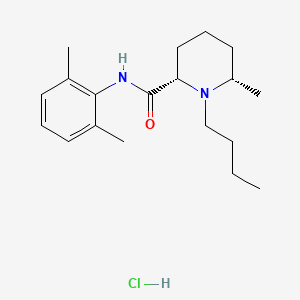
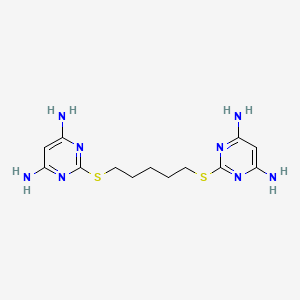
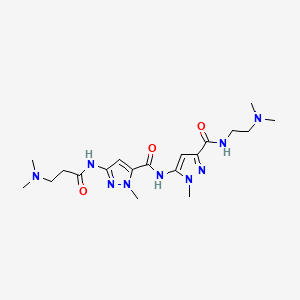
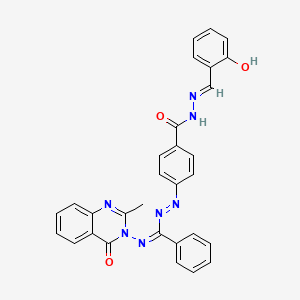
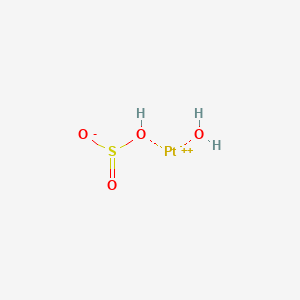
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

